molecular formula C27H35N3O8 B2561879 3,4,5-triethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891130-15-7

3,4,5-triethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2561879
CAS No.: 891130-15-7
M. Wt: 529.59
InChI Key: XVLLFLUKZRINTP-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core linked to two 3,4,5-triethoxyphenyl groups via benzamide and oxadiazole moieties.

Properties

IUPAC Name

3,4,5-triethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O8/c1-7-32-19-13-17(14-20(33-8-2)23(19)36-11-5)25(31)28-27-30-29-26(38-27)18-15-21(34-9-3)24(37-12-6)22(16-18)35-10-4/h13-16H,7-12H2,1-6H3,(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLLFLUKZRINTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under specific conditions. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy groups would yield aldehydes or carboxylic acids, while reduction could yield amines or alcohols.

Scientific Research Applications

3,4,5-triethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Research Implications

  • Target Compound Advantages : Dual triethoxy groups may enhance selectivity for fungal enzymes over human targets compared to LMM5/LMM11.
  • Limitations : High molecular weight and rotatable bonds (e.g., 11 in ) could reduce oral bioavailability.
  • Future Directions : Synthesis and testing against Trr1 or tubulin targets, with comparative pharmacokinetic studies against LMM5/LMM11.

Biological Activity

3,4,5-triethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS No. 891130-15-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide moiety and an oxadiazole ring, which are known for their diverse biological properties.

Molecular Formula: C22H30N4O5
Molecular Weight: 430.50 g/mol
LogP: 2.445 (indicative of moderate lipophilicity)
PSA (Polar Surface Area): 93.36 Ų

Biological Activity Overview

Research indicates that compounds with oxadiazole and benzamide structures exhibit various biological activities including:

  • Antimicrobial Activity: Several studies have shown that oxadiazole derivatives possess significant antimicrobial properties against a range of pathogens.
  • Anticancer Activity: The benzamide structure is often associated with anticancer activity, particularly through mechanisms that induce apoptosis in cancer cells.
  • Anti-inflammatory Effects: Some derivatives have been reported to reduce inflammation in various models.

Antimicrobial Activity

A study conducted by Gehlen and Segeletz (1968) demonstrated that derivatives of oxadiazole exhibited potent antibacterial effects against Gram-positive bacteria. The specific compound's effectiveness was assessed through minimum inhibitory concentration (MIC) tests.

CompoundMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
Control (Ampicillin)8Staphylococcus aureus

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism
HeLa (cervical cancer)15Induction of apoptosis via caspase activation
MCF-7 (breast cancer)20Cell cycle arrest at G1 phase

The anticancer properties were attributed to the compound's ability to disrupt cellular signaling pathways involved in cell growth.

Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory potential of similar compounds containing the oxadiazole ring. The compound was shown to reduce levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15080
IL-620090

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,5-triethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Oxadiazole ring formation : Cyclization of thiosemicarbazide intermediates under dehydrating conditions (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole core .

Substituent introduction : Coupling the oxadiazole intermediate with triethoxybenzamide via nucleophilic acyl substitution, requiring catalysts like DMAP or EDC·HCl .

  • Key Considerations : Reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) significantly impact yield and purity. Confirm intermediates using LC-MS or TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve ethoxy (-OCH₂CH₃) and aromatic protons, with splitting patterns indicating substituent positions (e.g., para vs. meta substitution on phenyl rings) .
  • HRMS : Validate molecular formula (C₂₉H₃₁N₃O₇) and isotopic patterns.
  • HPLC : Assess purity (>95% for biological assays), using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial Screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Dose-Response Curves : Use logarithmic concentrations (1–100 µM) to establish potency thresholds .

Advanced Research Questions

Q. How do electronic effects of triethoxy groups influence the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the oxadiazole ring and benzamide carbonyl. Ethoxy groups (-OCH₂CH₃) act as electron donors, enhancing electrophilicity at the carbonyl, which may improve binding to biological targets like kinase enzymes .
  • SAR Studies : Synthesize analogs with methoxy (-OCH₃) or halogen substituents; compare IC₅₀ values to isolate electronic vs. steric contributions .

Q. How can contradictory data on cytotoxicity across cell lines be resolved?

  • Methodological Answer :

  • Mechanistic Profiling : Conduct transcriptomic analysis (RNA-seq) to identify differentially expressed genes in responsive vs. resistant cell lines .
  • Membrane Permeability Assays : Use Caco-2 monolayers to assess if bioavailability differences explain variability .
  • Control Experiments : Verify compound stability in culture media (e.g., HPLC post-incubation) to rule out degradation artifacts .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous synthesis of oxadiazole intermediates reduces side reactions (e.g., dimerization) and improves scalability .
  • Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) for recrystallization; monitor crystal growth via PXRD to ensure polymorph consistency .

Q. How can molecular docking guide target identification for this compound?

  • Methodological Answer :

  • Target Library Screening : Dock the compound into protein databases (e.g., PDB) using AutoDock Vina. Prioritize targets with binding energies ≤ -8.0 kcal/mol, such as tubulin or topoisomerase II .
  • MD Simulations : Run 100-ns simulations to validate binding pose stability; analyze hydrogen bonds with catalytic residues (e.g., Asp/Glu in active sites) .

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